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Compound of Interest

Compound Name: N-Methyl-L-prolinol

Cat. No.: B1298673

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Methyl-L-prolinol (CAS: 34381-71-0), a chiral amino alcohol pivotal in asymmetric synthesis
and pharmaceutical research. Due to the limited availability of public experimental data for N-
Methyl-L-prolinol, this document presents the available mass spectrometry data for the target
molecule, alongside nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data
for the closely related compounds, N-Methyl-L-proline and L-prolinol, for comparative analysis.

Introduction

N-Methyl-L-prolinol, with the molecular formula CeH13NO and a molecular weight of 115.17
g/mol , is a derivative of the amino acid L-proline.[1][2] Its chiral nature makes it a valuable
building block in the synthesis of complex organic molecules, including active pharmaceutical
ingredients.[2][3] A thorough understanding of its spectroscopic characteristics is essential for
its identification, characterization, and quality control in research and development.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-
charge ratio (m/z) of ionized molecules. The electron ionization (EIl) mass spectrum of N-
Methyl-L-prolinol exhibits a distinct fragmentation pattern that is characteristic of its structure.

Table 1: Mass Spectrometry Data for N-Methyl-L-prolinol
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miz Relative Intensity (%) Proposed Fragment
42.05 45 [C2HaN]*

43.05 30 [C2HsN]*

56.05 25 [C3HeN]*

70.05 100 [CaHsN]* (Base Peak)
84.10 95 [M-CH20H]*

115.10 15 [M]* (Molecular lon)

Data sourced from NIST WebBook[1]

Experimental Protocol - Mass Spectrometry (General)

Sample Preparation: A dilute solution of N-Methyl-L-prolinol is prepared in a volatile organic
solvent, such as methanol or acetonitrile.

Instrumentation: An electron ionization mass spectrometer is used.

Method: The sample is introduced into the ion source, typically heated to ensure vaporization.
The molecules are bombarded with a high-energy electron beam (usually 70 eV), causing
ionization and fragmentation. The resulting ions are then accelerated into a mass analyzer,
which separates them based on their m/z ratio. A detector records the abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for N-Methyl-L-prolinol, this
section provides predicted *H and 13C NMR data for the structurally similar compound N-
Methyl-L-proline. This data can serve as a reference for the expected chemical shifts and
splitting patterns.

'H NMR Spectroscopy of N-Methyl-L-proline (Predicted)

Table 2: Predicted *H NMR Data for N-Methyl-L-proline
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

3.85 dd 1H H-2

3.45 m 1H H-5a

3.05 m 1H H-5b

2.80 S 3H N-CHs

2.25 m 1H H-3a

2.00 m 2H H-4

1.85 m 1H H-3b

Predicted data from Human Metabolome Database

13C NMR Spectroscopy of N-Methyl-L-proline and L-

Prolinol (Predicted and Experimental)

For a comprehensive comparison, predicted 13C NMR data for N-Methyl-L-proline and

experimental data for L-Prolinol are presented.

Table 3: 13C NMR Data for N-Methyl-L-proline (Predicted) and L-Prolinol (Experimental)
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Chemical Shift (ppm) - N- . .
Chemical Shift (ppm) - L-

Methyl-L-proline . . Assignment
. Prolinol (Experimental)
(Predicted)

175.0 - C=0
70.0 68.0 C-2
58.0 56.5 C-5
42.0 - N-CHs
30.0 29.0 C-3
22.0 255 C-4
65.0 -CH20H

Predicted data for N-Methyl-L-proline from Human Metabolome Database. Experimental data
for L-Prolinol from CCRC Mass Spectrometry and NMR Database.

Experimental Protocol - NMR Spectroscopy (General)

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent
(e.g., CDCls, D20, DMSO-ds) in a5 mm NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
suitable probe.

Method: The sample is placed in the magnet, and the magnetic field is shimmed to achieve
homogeneity. For *H NMR, a series of radiofrequency pulses are applied, and the resulting free
induction decay (FID) is recorded. For 13C NMR, proton decoupling is typically used to simplify
the spectrum. The FID is then Fourier transformed to obtain the NMR spectrum.

Infrared (IR) Spectroscopy

Experimental IR data for N-Methyl-L-prolinol is not readily available. Therefore, the
characteristic IR absorption bands for the related compound L-Prolinol are provided for
reference.
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Table 4: IR Spectroscopy Data for L-Prolinol

Wavenumber (cm~?) Intensity Assignment

O-H stretch (alcohol), N-H

3350 - 3100 Strong, Broad stretch (secondary amine)
2960 - 2850 Medium C-H stretch (aliphatic)
1450 Medium C-H bend

1100 - 1000 Strong C-N stretch, C-O stretch

Experimental Protocol - IR Spectroscopy (General)

Sample Preparation: For a liquid sample like N-Methyl-L-prolinol, a thin film can be prepared
between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Method: A beam of infrared radiation is passed through the sample. The molecules absorb
radiation at specific frequencies corresponding to their vibrational modes. The transmitted or
reflected radiation is detected, and a Fourier transform is applied to the resulting interferogram
to produce the IR spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like N-Methyl-L-prolinol.
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General Spectroscopic Analysis Workflow

Sample Preparation

N-Methyl-L-prolinol Sample

Dissolution in Appropriate Solvent

Introduction Sample Holder

Spectroscopic Techniques

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Infrared Spectroscopy (IR)

Data Acquisition & Processing

Acquire Mass Spectrum Acquire NMR Spectra (1H, 13C) Acquire IR Spectrum
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Structural Elucidation

Confirm Molecular Structure

Click to download full resolution via product page

General Spectroscopic Analysis Workflow

Conclusion
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This technical guide has summarized the available spectroscopic data for N-Methyl-L-prolinol
and related compounds. The provided mass spectrometry data offers a reliable method for the
identification of N-Methyl-L-prolinol. While experimental NMR and IR data for the target
molecule are not currently in the public domain, the comparative data from N-Methyl-L-proline
and L-Prolinol provide valuable insights for researchers working with this important chiral
building block. The general experimental protocols and the workflow diagram offer a solid
foundation for the spectroscopic characterization of N-Methyl-L-prolinol in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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